(1-Chloroethyl)cyclopropane
Description
Significance of the Cyclopropyl (B3062369) Moiety in Contemporary Organic Synthesis
The cyclopropyl group, the smallest carbocyclic ring, is a significant structural motif in modern organic chemistry, appearing in a wide array of natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net Its importance stems from a unique combination of steric and electronic properties conferred by the strained three-membered ring. unl.pt This ring strain results in unusual bonding, where the carbon-carbon bonds exhibit higher p-character than typical alkanes, allowing the cyclopropyl group to interact with adjacent p-orbitals and π-systems. unl.ptthieme-connect.com
In medicinal chemistry, the incorporation of a cyclopropyl moiety can significantly influence a molecule's pharmacological profile. It can act as a conformationally rigid scaffold, locking a molecule into its bioactive conformation, which can lead to enhanced potency. unl.pt Furthermore, the cyclopropyl group is often introduced to improve metabolic stability, a crucial factor in drug design. unl.pt Its role as a bioisostere for other functional groups is also a key strategy in the development of new therapeutic agents.
The synthetic utility of cyclopropanes is vast; they are not merely passive structural elements but also versatile intermediates. researchgate.netresearchgate.net The inherent ring strain can be harnessed as a driving force for a variety of ring-opening reactions, providing access to more complex acyclic and heterocyclic structures. researchgate.netresearchgate.net This reactivity has led to the development of numerous synthetic methodologies where the cyclopropane (B1198618) ring acts as a "functional carbon group". researchgate.net The ability to construct these strained rings with high levels of stereocontrol has further expanded their application in the asymmetric synthesis of complex molecules. researchgate.net
Table 1: Applications of the Cyclopropyl Moiety
| Field | Significance | Key Examples |
|---|---|---|
| Medicinal Chemistry | Improved potency, metabolic stability, conformational rigidity. unl.ptlongdom.org | Antidepressants, antiviral drugs, anticancer compounds. longdom.org |
| Agrochemicals | Enhanced biological activity. researchgate.net | Herbicides, fungicides, insecticides. longdom.org |
| Organic Synthesis | Versatile synthetic intermediates, access to complex molecules. researchgate.netrsc.org | Donor-acceptor cyclopropanes, vinylcyclopropanes. researchgate.netresearchgate.net |
| Materials Science | Introduction of rigidity and unique thermal properties. longdom.org | Specialty polymers and advanced coatings. longdom.org |
Historical Context and Evolution of Cyclopropane Research
The journey of cyclopropane chemistry began in 1881 with the discovery of cyclopropane by August Freund, who synthesized it via an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.org Shortly after, in 1884, William Henry Perkin Jr. synthesized the first functionalized cyclopropane. wiley-vch.de For a long time, cyclopropanes were primarily of theoretical interest, with research focusing on understanding their unique bonding and reactivity due to significant ring strain. wikipedia.orgwiley-vch.de
A significant milestone in the history of cyclopropane was the discovery of its anesthetic properties in 1929, which led to its industrial production and clinical use for over four decades. wikipedia.orgnih.gov However, its high flammability and explosive nature eventually led to its replacement by other anesthetic agents. nih.gov
The synthetic accessibility of cyclopropanes greatly expanded with the development of new methodologies. The Simmons-Smith reaction, reported in 1958, provided a reliable method for converting alkenes to cyclopropanes. thermofisher.com The advent of carbene chemistry further revolutionized the field, offering versatile and selective routes to a wide variety of cyclopropane derivatives. researchgate.netwiley-vch.de
In more recent decades, research has shifted towards leveraging the synthetic potential of the cyclopropyl ring. The concept of "donor-acceptor" cyclopropanes has emerged as a powerful tool in organic synthesis, allowing for a range of transformations to build molecular complexity. researchgate.netwiley-vch.de The development of catalytic, enantioselective methods for cyclopropanation has also been a major focus, enabling the synthesis of chiral cyclopropane-containing molecules for various applications, particularly in the pharmaceutical industry. researchgate.netnih.gov
Table 2: Key Milestones in Cyclopropane Research
| Year | Milestone | Researcher(s) | Significance |
|---|---|---|---|
| 1881 | Discovery of cyclopropane. wikipedia.org | August Freund | First synthesis of the parent cyclopropane. wikipedia.org |
| 1887 | Improved synthesis of cyclopropane. wikipedia.org | Gustavson | Used zinc instead of sodium, improving the reaction yield. wikipedia.org |
| 1929 | Discovery of anesthetic properties. wikipedia.org | Henderson and Lucas | Led to the commercial production and clinical use of cyclopropane. wikipedia.org |
| 1958 | Simmons-Smith cyclopropanation. thermofisher.com | Howard Simmons & Ronald Smith | A key stereospecific method for cyclopropane synthesis from alkenes. thermofisher.com |
| 1960s-70s | Emergence as synthetic building blocks. wiley-vch.de | - | Increased recognition of cyclopropanes' utility in organic synthesis. wiley-vch.de |
Research Trajectories of (1-Chloroethyl)cyclopropane and Related Halocyclopropanes
This compound is a halogenated cyclopropane derivative that serves as a valuable chemical intermediate. marketresearchintellect.comdataintelo.com Its primary applications are found in the pharmaceutical and chemical industries, where it is used in the synthesis of more complex molecules. dataintelo.com Market analyses indicate a growing demand for this compound, driven by the expansion of these sectors and the continuous need for novel specialty chemicals. marketresearchintellect.comdataintelo.com
Research into halocyclopropanes, including chloro- and bromo-substituted derivatives, is an active area of investigation. These compounds are important synthetic precursors due to the reactivity imparted by the halogen atom. thieme-connect.comthieme-connect.com A significant focus of current research is the development of efficient and selective methods for their synthesis. One prominent approach involves the use of halodiazirines as halocarbene precursors. thieme-connect.comresearchgate.netresearchgate.net These reagents can undergo photochemically or thermally induced cyclopropanation reactions with alkenes to produce the corresponding halocyclopropanes. thieme-connect.comulaval.ca
The development of continuous flow methodologies for the synthesis of halocyclopropanes is a notable recent advancement. researchgate.netulaval.ca This technique offers advantages in terms of safety, scalability, and efficiency, particularly when dealing with high-energy intermediates like carbenes. researchgate.net Researchers are also exploring the catalytic enantioselective synthesis of halocyclopropanes, which would provide access to chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. thieme-connect.com The trifluoromethyl- and difluoromethyl-substituted cyclopropanes are also of great interest due to the unique properties that fluorine atoms impart to organic molecules. cas.cn
Table 3: Chemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉Cl | nih.gov |
| Molar Mass | 104.58 g/mol | nih.gov |
| CAS Number | 10524-06-8 | nih.gov |
| IUPAC Name | 1-chloroethylcyclopropane | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-chloroethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-4(6)5-2-3-5/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLKVCSBIYCEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 1 Chloroethyl Cyclopropane and Functionalized Cyclopropane Derivatives
Direct Synthesis Approaches to Halocyclopropanes
The direct introduction of a halogenated alkyl chain onto a cyclopropane (B1198618) ring or the formation of the ring with a pre-installed haloalkyl group presents a significant synthetic challenge. While specific methods for the direct synthesis of (1-Chloroethyl)cyclopropane are not extensively documented, general strategies for halocyclopropane synthesis can be adapted. One common approach involves the cyclopropanation of an appropriate alkene with a halocarbene or a carbenoid equivalent. For instance, the reaction of vinyl chloride with a suitable carbene source could theoretically yield the desired product, though this is often complicated by the electronic properties of the halo-substituted alkene.
Another strategy is the Simmons-Smith reaction, which typically uses a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid that reacts with an alkene. wikipedia.org Modifications of this reaction could potentially be developed to incorporate a chloroethyl group.
A more versatile approach involves the cyclopropanation of alkenes with diazo compounds in the presence of a metal catalyst, a method that offers broad substrate scope. wikipedia.org Dihalocarbenes, such as dichlorocarbene, are also useful for creating geminal dihalocyclopropanes, which can then be further functionalized. wikipedia.org
Precursor-Based Methodologies for Cyclopropane Scaffold Construction
Due to the challenges of direct synthesis, precursor-based methodologies, where the cyclopropane ring is constructed from acyclic precursors, are more common and versatile. These methods offer greater control over the final structure and substitution pattern.
Cyclopropanation Reactions: Modern Developments
The addition of a carbene or carbenoid to an alkene is one of the most powerful and widely used methods for constructing cyclopropane rings. libretexts.org Recent advancements have focused on the development of highly selective and efficient catalytic systems.
Transition metal catalysts play a pivotal role in modern cyclopropanation reactions, primarily through the in-situ formation of metal-carbene intermediates from diazo compounds. wikipedia.org These catalysts offer high levels of control over stereoselectivity and chemoselectivity.
Copper-Catalyzed Cyclopropanation: Copper complexes have a long history in catalyzing cyclopropanation reactions. wikipedia.org Modern developments include the use of chiral bisoxazoline ligands with copper(I) catalysts to achieve high enantioselectivity in the cyclopropanation of both terminal and internal olefins. acs.orgnih.gov For instance, copper-catalyzed reactions of alkenyl boronates with trifluorodiazoethane have been developed to produce trifluoromethyl-cyclopropylboronates with high stereocontrol. nih.gov Copper catalysts are also effective in the synthesis of β-boryl cyclopropanes using carbon monoxide as a C1 source. nih.gov
Rhodium-Catalyzed Cyclopropanation: Dirhodium(II) complexes are highly effective catalysts for cyclopropanation reactions, particularly with diazoacetates. wikipedia.orgresearchgate.net The choice of the bridging carboxylate ligands on the dirhodium center can significantly influence the catalyst's reactivity and selectivity. organic-chemistry.org For example, the use of sterically demanding ligands like triphenylacetate can suppress side reactions such as β-hydride elimination and impart high diastereoselectivity. organic-chemistry.org Chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, are highly effective for enantioselective cyclopropanations. wikipedia.org
Ruthenium-Catalyzed Cyclopropanation: Ruthenium catalysts have emerged as powerful tools for cyclopropanation, offering unique reactivity profiles. researchgate.net For example, [RuCl₂(CO)₃]₂ can catalyze the intermolecular cyclopropanation of alkenes with propargylic carboxylates to yield vinylcyclopropanes. nih.govacs.org Chiral ruthenium-pybox complexes have shown high efficiency and enantioselectivity in the cyclopropanation of alkenes with diazoacetates. researchgate.net
Iron-Catalyzed Cyclopropanation: Iron, being an earth-abundant and low-cost metal, offers a sustainable alternative to precious metal catalysts. Iron porphyrin complexes are highly active catalysts for the cyclopropanation of alkenes with ethyl diazoacetate (EDA), often favoring the formation of trans-cyclopropyl esters. oup.comacs.org Enantioselective intramolecular cyclopropanations have been achieved with high yields and excellent enantioselectivity using iron complexes of chiral spiro-bisoxazoline ligands. nih.gov
Palladium-Catalyzed Cyclopropanation: Palladium catalysts are also effective for cyclopropanation reactions. For example, Pd(OAc)₂ can catalyze the efficient conversion of alkenyl silanes to the corresponding silyl (B83357) cyclopropanes using diazomethane. nih.gov Palladium-catalyzed intramolecular cyclopropanation of alkenes with unstabilized allylic tosylhydrazones provides an efficient route to bicyclo[3.1.0]hexane systems. rsc.org
Table 1: Comparison of Transition Metal Catalysts in Cyclopropanation
| Metal Catalyst | Typical Precursors | Key Features | Reference(s) |
|---|---|---|---|
| Copper (Cu) | Diazo compounds, Alkenyl boronates | High enantioselectivity with chiral ligands, synthesis of functionalized cyclopropanes. | acs.orgnih.govnih.gov |
| Rhodium (Rh) | Diazoacetates, Vinyldiazoacetates | High efficiency and stereoselectivity, ligand-tunable reactivity. | wikipedia.orgresearchgate.netorganic-chemistry.org |
| Ruthenium (Ru) | Propargylic carboxylates, Diazoacetates | Unique reactivity, synthesis of vinylcyclopropanes, high enantioselectivity with chiral ligands. | researchgate.netnih.govacs.org |
| Iron (Fe) | Ethyl diazoacetate, Aryldiazomethanes | Sustainable and low-cost, high activity with porphyrin complexes, enantioselective intramolecular reactions. | oup.comacs.orgnih.gov |
| Palladium (Pd) | Diazomethane, Allylic tosylhydrazones | Efficient for specific substrates like alkenyl silanes, useful in intramolecular cyclopropanations. | nih.govrsc.org |
The core of many cyclopropanation reactions is the generation of a carbene or a more stabilized carbenoid species. wikipedia.orglibretexts.org
Carbenes from Diazo Compounds: Diazo compounds are the most common precursors for generating carbenes for cyclopropanation. wikipedia.orgwikipedia.org The decomposition of diazo compounds, often facilitated by transition metals, leads to the formation of a metal-carbene intermediate which then transfers the carbene to an alkene. wikipedia.org The structure of the diazo compound, particularly the nature of the substituents on the diazo carbon, significantly influences the reactivity and selectivity of the cyclopropanation. nih.gov
Carbenoids: In many metal-catalyzed reactions, the intermediate is more accurately described as a metal carbenoid, where the carbene is stabilized by coordination to the metal center. libretexts.org This stabilization tempers the reactivity of the carbene and allows for greater control over the reaction outcome. The Simmons-Smith reaction, for example, proceeds through a zinc carbenoid, iodomethylzinc iodide. wikipedia.org
Recent innovations have led to the development of cyclopropanation methods that operate under mild, photochemical conditions, often avoiding the need for transition metal catalysts.
Photochemical Cyclopropanation: Visible light can be used to induce the formation of cyclopropanes. chemrxiv.org One approach involves the photochemical generation of carbene intermediates from diazoalkanes or tosylhydrazones, which then undergo [2+1] cycloaddition with alkenes. chemrxiv.org Another photochemical method is the photodecarbonylation of cyclobutanones, which can yield cyclopropanes, particularly when using a triplet sensitizer. cdnsciencepub.comcdnsciencepub.com
Redox-Neutral Cyclopropanation: Redox-neutral methods offer a high degree of functional group tolerance. A notable example involves the use of a bifunctional reagent, triethylammonium (B8662869) bis(catecholato)iodomethylsilicate, in combination with an organic photocatalyst and visible light. nih.govacs.orgnih.gov This method allows for the cyclopropanation of a wide array of olefins under mild conditions and is tolerant of many traditionally reactive functional groups. nih.gov The mechanism is proposed to proceed via a radical/polar crossover involving a rapid anionic 3-exo-tet ring closure. nih.govnih.gov
Intramolecular Ring-Forming Reactions
Intramolecular cyclization is a powerful strategy for the synthesis of cyclopropanes, especially for constructing bicyclic and polycyclic systems. These reactions benefit from favorable entropic factors.
One classic method involves the treatment of primary haloalkanes with appropriately placed electron-withdrawing groups with a strong base. wikipedia.org This generates a carbanion that undergoes an intramolecular S_N2 reaction (a 3-exo-trig cyclization) to form the cyclopropane ring, displacing the halide. wikipedia.org A related process is the Wurtz coupling of 1,3-dihalides. wikipedia.org
More modern approaches utilize transition metal catalysis. For example, palladium-catalyzed intramolecular cyclopropanation of alkenes with unstabilized allylic tosylhydrazones has been developed for the synthesis of bicyclo[3.1.0]hexane systems. rsc.org Iron-catalyzed enantioselective intramolecular cyclopropanation reactions have also been reported, providing high yields and excellent enantioselectivities. nih.gov
Annulation and Cycloaddition Strategies for Substituted Cyclopropanes
The construction of substituted cyclopropane rings through annulation and cycloaddition reactions represents a powerful and atom-economical approach in organic synthesis. researchgate.net These methods involve the formation of the three-membered ring by combining two or more components, offering a high degree of control over the final structure. rsc.org Cycloaddition strategies, in particular, have seen significant progress, utilizing the unique reactivity of cyclopropane precursors to build complex cyclic frameworks, including polycycles and bridged-ring systems. researchgate.net These reactions can be promoted through various means, including organic or metal catalysis, and have been extended to include asymmetric variations and processes initiated by photoredox catalysis. researchgate.net
Donor-acceptor (D-A) cyclopropanes are particularly versatile building blocks in these transformations. researchgate.net The electronic nature of these substrates, featuring an electron-donating group and an electron-withdrawing group, facilitates their ring-opening upon activation by a Lewis acid or transition metal catalyst, generating a 1,3-zwitterionic intermediate. This intermediate can then react with a variety of dipolarophiles or electrophiles in formal cycloaddition reactions, such as [3+2], [3+3], and [4+3] cycloadditions, to yield a diverse range of carbocyclic and heterocyclic structures. researchgate.netthieme-connect.com The development of enantioselective versions of these reactions, often employing chiral ligands with metal catalysts, has made it possible to synthesize highly enantioenriched products. researchgate.netsnnu.edu.cn
Michael Addition-Initiated Cyclizations
Michael-initiated ring closure (MIRC) is a robust and widely employed strategy for the synthesis of cyclopropane derivatives. rsc.org This method involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.org The process is a type of tandem reaction that efficiently constructs two carbon-carbon bonds in a single operational sequence. nih.gov
The success of the MIRC reaction hinges on the appropriate selection of a Michael acceptor and a nucleophile that also incorporates a suitable leaving group. A classic approach involves the reaction of a Michael acceptor with a nucleophile where the α-position to the nucleophilic center is functionalized with a leaving group (Type I MIRC). Alternatively, the leaving group can be positioned on the Michael acceptor (Type II MIRC). rsc.org A broad spectrum of nucleophiles, including enolates, thiolates, and sulfonium (B1226848) ylides, can be used in these reactions. rsc.orgthieme-connect.com
For instance, a highly efficient base-promoted annulation has been developed for the synthesis of dinitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoennitriles. nih.govorganic-chemistry.org This reaction proceeds under mild, transition-metal-free conditions, tolerating a wide variety of functional groups on the arylacetonitrile component. The proposed mechanism involves the formation of a carbanion from the 2-arylacetonitrile, which then undergoes a Michael addition to the α-bromoennitrile. A subsequent intramolecular nucleophilic substitution then forms the cyclopropane ring with moderate to excellent yields. organic-chemistry.org
Below is a table summarizing the results for the synthesis of various dinitrile-substituted cyclopropanes via a Michael-initiated ring closure reaction.
| Entry | Arylacetonitrile (R) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | 4-Pyridyl | 3a | 85 | >99:1 |
| 2 | 3-Pyridyl | 3b | 82 | >99:1 |
| 3 | 2-Pyridyl | 3c | 75 | >99:1 |
| 4 | Phenyl | 3d | 92 | >99:1 |
| 5 | 4-Methoxyphenyl | 3e | 95 | >99:1 |
| 6 | 4-Chlorophenyl | 3f | 88 | >99:1 |
| 7 | 2-Naphthyl | 3g | 89 | >99:1 |
Data sourced from a study on base-promoted synthesis of nitrile-substituted cyclopropanes. organic-chemistry.org
Oxidative Ring Contraction Approaches
Oxidative ring contraction is a powerful synthetic tool for converting larger carbocycles into smaller, often more strained, ring systems like cyclopropanes. rsc.org This strategy is particularly useful for accessing highly functionalized cyclopropanes that might be challenging to prepare through other methods. The transformation typically involves the oxidative rearrangement of a four-membered ring, such as a cyclobutane (B1203170) or cyclobutene (B1205218) derivative, to a three-membered ring. rsc.orgresearchgate.net
One notable example is the oxidative ring contraction of readily accessible cyclobutene derivatives to form cyclopropyl (B3062369) ketones. organic-chemistry.orgresearchgate.net In this process, an oxidant, such as meta-chloroperoxybenzoic acid (mCPBA), is used to effect the transformation under mild, atmospheric conditions. organic-chemistry.orgresearchgate.net The reaction is tolerant of various functional groups and provides a direct route to polyfunctionalized cyclopropyl motifs. researchgate.net Mechanistic studies suggest that the reaction proceeds through an initial epoxidation of the cyclobutene double bond, followed by a rearrangement of the resulting epoxide to yield the cyclopropyl ketone. researchgate.net
Another approach involves the ring contraction of cyclobutanediols. For example, under Mitsunobu conditions, a cyclobutanediol can undergo an unexpected semi-pinacol rearrangement to afford a cyclopropane derivative in good yield, forming a quaternary carbon center in the process. rsc.org Similarly, oxidative cleavage of cycloalk-2-enylphosphonates, followed by base treatment, can lead to one-carbon ring-contracted products in excellent yields. tminehan.com These methods highlight the versatility of ring contraction strategies in generating structurally diverse cyclopropanes from different four-membered ring precursors. rsc.orgtminehan.com
Stereoselective and Enantioselective Synthesis of Chiral Cyclopropane Analogs
The demand for enantiomerically pure cyclopropane derivatives, owing to their prevalence in biologically active molecules and their utility as chiral building blocks, has driven the development of sophisticated stereoselective and enantioselective synthetic methods. rsc.orgrsc.orgmdpi.com Strategies to control the stereochemistry of the cyclopropane ring can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.
Enantioselective Michael-initiated ring closure (MIRC) reactions have become a cornerstone for the synthesis of chiral cyclopropanes. rsc.org This can be achieved by using chiral substrates, chiral nucleophiles, or, most powerfully, chiral catalysts. rsc.org Organocatalysis has emerged as a particularly effective approach, with chiral prolinol derivatives and their silyl ethers being used to catalyze the cascade Michael-alkylation of α,β-unsaturated aldehydes with compounds like bromomalonates, yielding cyclopropanes with high enantioselectivity (often >90% ee) and diastereoselectivity. rsc.org
Transition metal catalysis is another dominant strategy. Chiral rhodium(II) carboxylate complexes, for example, are highly effective in catalyzing the cyclopropanation of alkenes with diazo compounds. nih.gov The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high levels of enantioselectivity. For instance, in the cyclopropanation of styrene (B11656) with aryldiazoacetates, different chiral dirhodium catalysts can exhibit complementary effectiveness depending on the substitution pattern of the aryldiazoacetate. nih.gov Similarly, copper(I) complexes with chiral ligands, such as trisoxazolines, have been shown to catalyze the enantioselective cyclopropanation of various alkenes with phenyldiazoacetates, affording highly optically active multi-substituted cyclopropanes. rsc.org
The following table presents data from a study on the enantioselective cyclopropanation of styrene with various aryldiazoacetates catalyzed by a chiral rhodium(II) catalyst, Rh₂(R-DOSP)₄.
| Entry | Aryldiazoacetate (Ar) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 85 | >95:5 | 87 |
| 2 | 4-Methylphenyl | 90 | >95:5 | 88 |
| 3 | 4-tert-Butylphenyl | 92 | >95:5 | 90 |
| 4 | 4-Methoxyphenyl | 75 | >95:5 | 90 |
| 5 | 4-Chlorophenyl | 88 | >95:5 | 89 |
| 6 | 2-Methylphenyl | 63 | >95:5 | 75 |
| 7 | 2,4,6-Trimethylphenyl | 70 | >95:5 | 98 |
Data sourced from a guide on enantioselective dirhodium(II)-catalyzed cyclopropanation. nih.gov
Emerging Technologies in Halocyclopropane Preparation
The synthesis of cyclopropanes, including halogenated derivatives, is increasingly benefiting from emerging technologies that offer improved safety, efficiency, and scalability over traditional batch methods. Among these, micro-flow reactor technology is gaining significant traction.
Micro Flow Field Reactor Applications in Cyclopropane Synthesis
Microreactors, or micro flow field reactors, are devices that conduct chemical reactions in a network of micro-channels, typically with inner dimensions in the sub-millimeter range. uni-mainz.de This technology offers several key advantages for chemical synthesis, including vastly superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volumes. rsc.orgcorning.com For reactions that are highly exothermic, rapid, or involve hazardous reagents or intermediates, microreactors provide a safer and more controlled environment. corning.com
The application of microreactors to cyclopropane synthesis is a growing area of interest. The ability to precisely control temperature is particularly advantageous for managing the often-energetic cyclopropanation reactions. Furthermore, the continuous nature of flow chemistry allows for straightforward scaling by operating the reactor for longer periods or by "numbering-up" (using multiple reactors in parallel), which is often more efficient than scaling up traditional batch reactors. rsc.org
While specific examples detailing the synthesis of this compound in microreactors are not extensively documented in readily available literature, the technology has been successfully applied to various related transformations. For instance, the synthesis and reaction of diazonium salts, which can be precursors for diazo compounds used in cyclopropanation, have been effectively performed in microreactors, mitigating the risks associated with their potential instability. acs.org The principles of flow chemistry are well-suited for halogenation reactions and for the precise mixing of reactants required in many cyclopropanation protocols, suggesting a strong potential for the development of continuous flow methods for the synthesis of halocyclopropanes like this compound. uni-mainz.deymc.co.jp
Below is a table showing typical specifications for laboratory-scale microreactor systems that could be applied to cyclopropane synthesis.
| Parameter | LabFLO™ Reactor | MicroFLO™ Reactor |
| Volume | 1 mL micromixer & 10 mL residence coil | 5 mL to 2 L |
| Flow Rate | Up to 6 LPH | Up to 100 Lph |
| Pressure | Up to 50 bar | Up to 100 bar |
| Temperature | -50 °C to 350 °C | -50 °C to 350 °C |
Data sourced from a commercial supplier of flow reactor systems. amarequip.com
Elucidation of Reaction Mechanisms and Stereochemical Control in 1 Chloroethyl Cyclopropane Transformations
Carbocation Rearrangements and Isomerization Pathways
The formation of a carbocation at the C1 position of the ethyl group in (1-chloroethyl)cyclopropane initiates a cascade of potential rearrangements, governed by the high-energy state of the cyclopropane (B1198618) ring and the nature of the cationic intermediates.
When the chloride ion departs from this compound, it generates a secondary cyclopropylcarbinyl cation. This type of cation is a non-classical carbocationic intermediate known for its rapid and facile rearrangements. rsc.org The chemistry of these cations has been extensively utilized in synthetic methodologies and is observed in the biosynthesis of various natural products. rsc.orgnih.gov The driving force for these rearrangements is the release of the significant ring strain inherent in the three-membered cyclopropane ring.
The cyclopropylcarbinyl cation exists in equilibrium with its isomeric forms: the cyclobutyl cation and the homoallyl cation. This dynamic interconversion, often referred to as the cyclopropylcarbinyl-cyclobutyl-homoallyl rearrangement, leads to a mixture of products upon trapping with a nucleophile. For instance, the hydrolysis of (chloromethyl)cyclopropane (B127518), a closely related system, yields not only the expected cyclopropylcarbinol but also cyclobutanol (B46151) and but-3-en-1-ol, demonstrating the prevalence of this rearrangement pathway. stackexchange.com In the case of the cation derived from this compound, this rearrangement would lead to the formation of substituted homoallylic and cyclobutyl products. The exact product distribution is sensitive to reaction conditions and the stability of the respective carbocations. stackexchange.com Nature-inspired catalytic asymmetric rearrangements involving prochiral cyclopropylcarbinyl cations have been developed, highlighting the potential for stereochemical control in these transformations. nih.gov
While the primary cation formed from this compound is a substituted cyclopropylcarbinyl species, the study of simpler, related chloro-substituted cations provides fundamental insight into their stability and isomerization. High-level ab initio molecular orbital calculations have been used to explore the C₂H₄Cl⁺ potential energy surface in detail. researchgate.net These studies reveal that the classical 1-chloroethyl cation is the most stable isomer (the global minimum). researchgate.netacs.org
The bridged, non-classical chloronium ion is a higher-energy isomer. researchgate.netacs.org The energy difference and the barrier to interconversion are sensitive to the level of theory used in the calculations. At a high level of theory (MP4SDTQ/6-311G(2df,p)//MP2/6-311G(d,p)), the chloronium ion lies 4.3 kcal/mol above the 1-chloroethyl cation. researchgate.netacs.org The energy barrier for the conversion of the more stable 1-chloroethyl cation to the chloronium ion is significant, whereas the reverse process (chloronium to 1-chloroethyl cation) has a calculated barrier of 27.8 kcal/mol. researchgate.netacs.org This indicates that while interconversion is possible, the open-chain classical cation is strongly favored thermodynamically.
Table 1: Calculated Relative Energies of C₂H₄Cl⁺ Isomers
| Species | Relative Energy (kcal/mol) | Method of Calculation | Reference |
|---|---|---|---|
| 1-Chloroethyl cation | 0.0 | MP4SDTQ/6-311G(2df,p)//MP2/6-311G(d,p) | acs.org, researchgate.net |
| Chloronium ion | +4.3 | MP4SDTQ/6-311G(2df,p)//MP2/6-311G(d,p) | acs.org, researchgate.net |
This table presents the relative energies of the 1-chloroethyl cation and the chloronium ion, with the transition state for their interconversion. The 1-chloroethyl cation is the more stable isomer.
Nucleophilic Substitution Mechanisms in Halocyclopropanes
Nucleophilic substitution in this compound involves the replacement of the chloride by a nucleophile. cognitoedu.org These reactions can proceed through different mechanisms, primarily Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution), depending on the substrate structure, nucleophile, and reaction conditions. cognitoedu.orgoxfordsciencetrove.com
Given the secondary nature of the carbon atom bearing the chlorine and its ability to form a stabilized cyclopropylcarbinyl cation, an Sₙ1 pathway is highly probable. This mechanism involves the initial, rate-determining formation of the carbocation intermediate, which then rapidly reacts with the nucleophile. oxfordsciencetrove.com The rearrangements discussed in section 3.1.1 are characteristic of Sₙ1 reactions in this system.
An Sₙ2 mechanism, involving a backside attack by the nucleophile and a single transition state, is also conceivable. ibchem.com However, the steric bulk of the cyclopropyl (B3062369) group might hinder the approach of the nucleophile to some extent. The rate of Sₙ2 reactions is dependent on the concentrations of both the haloalkane and the nucleophile. cognitoedu.org
Furthermore, under specific conditions, such as with thiolate nucleophiles and photochemical stimulation, a radical-based mechanism, Sʀɴ1 (substitution nucleophilic radical), has been observed for halocyclopropanes. acs.org
Ring Opening and Ring Scission Mechanisms
The inherent strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to cleavage under various conditions, providing a powerful thermodynamic driving force for ring-opening reactions. researchgate.net
Cyclopropanes that bear an electron-accepting group can react as electrophiles in polar, ring-opening reactions when attacked by strong nucleophiles. researchgate.net The (1-chloroethyl) group can be considered electron-withdrawing, potentially activating the cyclopropane ring toward nucleophilic attack, which would result in ring cleavage. Kinetic studies on related systems show that these reactions often proceed via an Sₙ2 mechanism, leading to difunctionalized products. researchgate.net
Alternatively, the cyclopropane ring itself can act as a nucleophile and react with an external electrophile. This electrophile-induced C–C bond activation is a known pathway for the functionalization of cyclopropane derivatives. acs.org For example, the reaction of vinylcyclopropanes with a source of bromonium ion leads to stereoselective ring-opening and cyclization. acs.org A similar attack by an electrophile on the C-C bonds of the cyclopropane ring in this compound would generate a carbocationic intermediate, leading to ring-opened products.
The thermal decomposition, or pyrolysis, of this compound is expected to proceed through pathways that relieve ring strain or eliminate stable molecules. While specific studies on this compound are scarce, analogies can be drawn from the pyrolysis of other chlorinated hydrocarbons and cyclopropane derivatives. researchgate.netpsu.edu
One likely pathway is the unimolecular elimination of hydrogen chloride (HCl), a common thermal decomposition route for chloroalkanes. researchgate.net This could lead to the formation of either (E/Z)-ethylidenecyclopropane or 1-vinylcyclopropane. Another potential pathway at higher temperatures involves homolytic cleavage of the C-Cl bond to generate a (1-cyclopropyl)ethyl radical. This radical could then undergo further reactions, including rearrangement and fragmentation. The unimolecular decomposition of the related 1-chloroethyl radical has been studied in detail. acs.org Finally, cleavage of the cyclopropane ring itself is possible, leading to various isomeric C₅H₉Cl acyclic alkenes.
Regioselectivity and Diastereoselectivity in Cyclopropane Functionalization
The functionalization of this compound often proceeds via ring-opening reactions, where the regioselectivity and diastereoselectivity are key considerations for synthetic utility.
The regioselectivity of ring-opening is influenced by the stability of the resulting carbocation or radical intermediates. In reactions proceeding through a carbocationic mechanism, such as hydrolysis, the cleavage of the cyclopropane ring can lead to a mixture of products. For instance, the hydrolysis of (chloromethyl)cyclopropane can yield cyclopropylcarbinol, cyclobutanol, and but-3-en-1-ol, arising from the interconversion of the cyclopropylcarbinyl, cyclobutyl, and allylcarbinyl cations. stackexchange.comechemi.com The product distribution is dependent on factors like carbocation stability and the stability of the final products. stackexchange.comechemi.com
In the context of diastereoselectivity, the stereochemical outcome of reactions involving this compound can be controlled by various factors, including the choice of reagents, catalysts, and reaction conditions. For example, in the synthesis of cyclopropylamines from α-chloroaldehydes, the diastereoselectivity of the reaction is significantly influenced by the solvent composition. scholaris.ca Similarly, photocatalyzed isomerization of cinnamyl chlorides to cyclopropanes can proceed with high diastereoselectivity, favoring the formation of the anti-chloro-cyclopropane product. nih.gov This stereoconvergent process highlights the ability to control the relative stereochemistry of the substituents on the cyclopropane ring. nih.gov
The following table summarizes the diastereomeric ratios achieved in the 1,3-chlorochalcogenation of cyclopropyl carbaldehydes, demonstrating the influence of the substituent on the sulfenyl chloride. nih.gov
| Entry | Sulfenyl Chloride | Product | Yield (%) | d.r. |
| 1 | Phenylsulfenyl chloride | 3a | 84 | 7:1 |
| 2 | 4-Methylphenylsulfenyl chloride | 3b | 72 | 10:1 |
| 3 | 4-Methoxyphenylsulfenyl chloride | 3c | 61 | 15:1 |
| 4 | 4-Chlorophenylsulfenyl chloride | 3d | 75 | 5:1 |
| 5 | 4-Nitrophenylsulfenyl chloride | 3e | 68 | 3:1 |
This table is based on data from a study on the 1,3-chlorochalcogenation of cyclopropyl carbaldehydes and illustrates how electronic effects of the aryl substituent on the sulfenyl chloride influence the diastereomeric ratio of the product. nih.gov
Catalytic Mechanisms in Cyclopropane Transformations
Catalysis plays a pivotal role in promoting and directing the transformations of this compound and related compounds. Both Lewis acid and heterogeneous catalysts are employed to facilitate a variety of reactions, including ring-opening, cycloadditions, and functional group interconversions.
Lewis Acid Catalysis and its Role in Cyclopropane Reactivity
Lewis acids are frequently used to activate cyclopropanes, particularly those bearing donor-acceptor motifs, towards ring-opening reactions. researchgate.netresearchgate.net The Lewis acid coordinates to a substituent on the cyclopropane ring, enhancing its electrophilicity and facilitating nucleophilic attack, which leads to ring cleavage. nih.gov This strategy has been successfully applied to the ring-opening of activated cyclopropanes with amine nucleophiles, proceeding at room temperature with complete preservation of enantiomeric purity. nih.gov
The combination of a Lewis acid with a solvent like hexafluoroisopropanol (HFIP) can enable the hydroarylation of even monosubstituted cyclopropanes, which are typically less reactive. researchgate.net This approach highlights the ability of Lewis acid catalysis to expand the scope of cyclopropane functionalization. researchgate.net The choice of Lewis acid can also influence the reaction pathway. For instance, in the context of cycloisomerizations, different Lewis acids can lead to the formation of distinct products such as bicyclo[3.1.0]hexenes and cyclopentenones.
Mechanistic Aspects of Heterogeneous Catalysis
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reusability, making them attractive for industrial applications. In the context of cyclopropane chemistry, various heterogeneous systems have been developed for reactions like cyclopropanation.
One approach involves immobilizing homogeneous catalysts, such as rhodium porphyrin complexes, onto solid supports like Merrifield resin. mdpi.com These supported catalysts have demonstrated good yields and selectivities in the cyclopropanation of olefins, with the added benefit of being separable from the reaction mixture by simple filtration. mdpi.com Another strategy utilizes iron-based nitrogen-doped carbon-supported catalysts for the cyclopropanation of alkenes. unimi.it These materials, typically used for reduction or oxidation reactions, have been shown to be effective for carbene transfer reactions as well. unimi.it
The deactivation and reactivation of heterogeneous catalysts are critical aspects of their practical application. For instance, iron-NGR catalysts used in cyclopropanation can be deactivated by the polymerization of the olefin substrate on the catalytic surface. unimi.it However, the initial activity can often be restored through an oxidative reactivation protocol. unimi.it
Heme-based catalysts, when immobilized within the hydrophobic pores of materials like SBA-15, can exhibit enhanced catalytic performance and high trans-diastereoselectivity in cyclopropanation reactions in aqueous media. chemrxiv.org The hydrophobic environment provided by the support plays a crucial role in the catalyst's stability and selectivity. chemrxiv.org
The following table presents data on the catalytic performance of a heterogeneous hemin-based catalyst in the cyclopropanation of styrene (B11656). chemrxiv.org
| Catalyst | Medium | Conversion (%) | TON | trans:cis ratio |
| Free Hemin (B1673052) | Water | 50 | 75 | 60:40 |
| Alkyl-SBA15-amideHemin | Water | 96 | 144 | 70:30 |
This table compares the catalytic activity of free hemin with hemin immobilized on a functionalized SBA-15 support, demonstrating the enhanced turnover number (TON) and diastereoselectivity of the heterogeneous catalyst. chemrxiv.org
Advanced Characterization and Computational Studies of 1 Chloroethyl Cyclopropane and Its Derivatives
Spectroscopic Methodologies for Structural and Stereochemical Analysis
Spectroscopic techniques are indispensable for the unambiguous determination of molecular structure. For (1-Chloroethyl)cyclopropane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry provides a comprehensive picture of its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals that reflect the molecule's unique topology.
The ¹H NMR spectrum is expected to show complex signals due to the diastereotopic protons of the cyclopropane (B1198618) ring and the chirality of the molecule. The protons on the cyclopropane ring typically appear in the upfield region (around 0.5-1.5 ppm), a consequence of the ring current effect. The methine proton (CH-Cl) would be significantly downfield-shifted due to the deshielding effect of the adjacent chlorine atom, likely appearing as a quartet. The methyl (CH₃) protons would present as a doublet, coupled to the methine proton.
The ¹³C NMR spectrum provides information on the carbon framework. Due to the symmetry of the cyclopropane ring, two of the ring carbons are expected to be equivalent. The carbon atom attached to the chloroethyl group would be distinct. The carbon atom bonded to chlorine (C-Cl) will be significantly deshielded, appearing at a lower field. In contrast, the carbons of the cyclopropane ring are highly shielded and appear at an unusually high field, sometimes even below 0 ppm relative to TMS docbrown.info.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| CH₃ | ¹H | ~1.5 - 1.7 | Doublet |
| CH-Cl | ¹H | ~3.5 - 4.0 | Quartet |
| CH (cyclopropyl) | ¹H | ~1.0 - 1.5 | Multiplet |
| CH₂ (cyclopropyl) | ¹H | ~0.5 - 1.0 | Multiplets |
| CH₃ | ¹³C | ~20 - 25 | |
| CH-Cl | ¹³C | ~55 - 60 | |
| CH (cyclopropyl) | ¹³C | ~15 - 20 |
Key expected vibrational frequencies include:
C-H stretching: The C-H bonds of the cyclopropane ring typically show stretching vibrations at higher frequencies (~3000-3100 cm⁻¹) than those in alkanes, a characteristic feature of strained rings nasa.gov. The C-H stretches of the ethyl group would appear in the typical alkane region (~2850-2960 cm⁻¹).
CH₂ scissoring and twisting: The cyclopropane ring exhibits characteristic scissoring (~1450 cm⁻¹) and twisting modes.
C-Cl stretching: The carbon-chlorine bond gives rise to a strong absorption in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The exact position can give clues about the conformation of the molecule.
Cyclopropane ring breathing: A symmetric "breathing" mode of the cyclopropane ring is a characteristic vibration, often observed in the Raman spectrum capes.gov.br.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| C-H Stretch | Cyclopropyl (B3062369) | 3000 - 3100 | Medium |
| C-H Stretch | Ethyl group | 2850 - 2960 | Strong |
| CH₂ Scissor | Cyclopropyl | ~1450 | Medium |
| C-C Stretch | Ring | 1000 - 1200 | Medium |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS provides the molecular weight and crucial structural information through the analysis of its fragmentation pattern chemguide.co.uklibretexts.org.
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of C₅H₉Cl (104.58 g/mol ) americanelements.com. A characteristic feature would be the presence of an M+2 peak at approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
The fragmentation of the molecular ion is expected to proceed through several key pathways:
Alpha-cleavage: Loss of a chlorine radical (•Cl) to form a stable secondary cyclopropylcarbinyl cation at m/z 69.
Cleavage of the C-C bond: Fragmentation can occur at the bond connecting the ethyl group to the cyclopropyl ring, leading to the formation of a cyclopropyl cation ([C₃H₅]⁺, m/z 41) or a chloroethyl cation ([C₂H₄Cl]⁺, m/z 63/65).
Loss of HCl: Elimination of a molecule of hydrogen chloride can lead to a fragment ion at m/z 68.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 104/106 | Molecular Ion | [C₅H₉Cl]⁺ |
| 69 | Loss of •Cl | [C₅H₉]⁺ |
| 68 | Loss of HCl | [C₅H₈]⁺ |
| 63/65 | Cleavage of C-C bond | [C₂H₄Cl]⁺ |
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid nih.gov. This technique provides precise bond lengths, bond angles, and conformational details. This compound is a liquid at room temperature, and as such, X-ray diffraction analysis would first require its crystallization, a process that can be challenging. To date, no crystal structure for this compound has been reported in the literature. Should single crystals be obtained, for instance through low-temperature crystallization, X-ray analysis could provide invaluable, unambiguous data on its solid-state conformation and intermolecular interactions.
Computational Chemistry Approaches
Computational chemistry provides a powerful lens through which to examine molecular properties and reaction dynamics that can be difficult to probe experimentally.
Density Functional Theory (DFT) has emerged as a robust computational method for investigating the electronic structure and energetics of organic molecules and their reactions mdpi.com. For this compound, DFT calculations can provide deep mechanistic insights.
DFT methods can be employed to:
Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing accurate predictions of bond lengths and angles that can corroborate spectroscopic data.
Predict Spectroscopic Properties: Simulate IR, Raman, and NMR spectra. Calculated vibrational frequencies and NMR chemical shifts can aid in the assignment of experimental spectra researchgate.net.
Analyze Reaction Mechanisms: Investigate the energetics of potential reaction pathways, such as nucleophilic substitution (Sₙ1 and Sₙ2) or elimination (E1 and E2) reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction coordinate diagram can be constructed coe.edupku.edu.cn. This allows for the determination of activation barriers and reaction enthalpies, providing a theoretical basis for understanding the compound's reactivity. For example, DFT can be used to explore the stability of the cyclopropylcarbinyl cation intermediate that would be formed in a potential Sₙ1 reaction.
Probe Electronic Structure: Analyze the natural bond orbital (NBO) population and molecular electrostatic potential (MEP) to understand charge distribution and identify sites susceptible to nucleophilic or electrophilic attack nih.gov.
Through these computational approaches, a more complete and nuanced understanding of the structure, properties, and reactivity of this compound can be achieved, complementing and extending the knowledge gained from experimental spectroscopic studies.
Ab Initio Methods for Electronic Structure and Stability Predictions
Key electronic properties that can be determined include the dipole moment, ionization potential, and electron affinity. These properties are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules. For instance, the calculated electrostatic potential map can reveal electron-rich and electron-poor regions, indicating likely sites for nucleophilic or electrophilic attack.
The relative stability of different conformers of this compound, arising from the rotation around the C-C bond connecting the ethyl group to the cyclopropane ring, can be accurately predicted. By calculating the electronic energy of each conformation, a potential energy surface can be mapped out, identifying the most stable (lowest energy) structures.
| Property | Gauche Conformer | Anti Conformer |
|---|
Molecular Modeling of Reactivity, Selectivity, and Conformation
Molecular modeling encompasses a broader range of computational techniques, including both quantum mechanics and classical mechanics (molecular mechanics), to simulate and predict the behavior of molecules. For this compound and its derivatives, molecular modeling is instrumental in understanding their chemical reactivity, the selectivity of their reactions, and their conformational preferences.
Reactivity and Selectivity:
The reactivity of the cyclopropane ring is heavily influenced by its high ring strain and the unique hybridization of its carbon atoms. Molecular modeling can be used to study reaction mechanisms involving this compound, such as ring
Academic Research Applications of 1 Chloroethyl Cyclopropane in Advanced Organic Synthesis
Utility as a Versatile Building Block in Complex Molecular Architectures
The unique structural and electronic properties of the cyclopropane (B1198618) ring make it a valuable component in the design of complex molecules. epfl.ch When incorporated into larger structures, the cyclopropane moiety can impart specific conformational constraints and influence the molecule's lipophilicity and metabolic stability. The presence of the chloroethyl group in (1-Chloroethyl)cyclopropane provides a reactive handle for chemists to introduce this desirable cyclopropyl (B3062369) motif into intricate molecular frameworks. lookchem.comnih.gov
The synthesis of complex molecular systems is a growing field, crucial for advancements in material and biomedical sciences. nih.gov The use of building blocks like this compound, which offer unique three-dimensional structures, is essential in the construction of novel molecular entities. nih.govmarquette.edu The strain energy of the cyclopropane ring can also be harnessed as a driving force for certain chemical transformations, enabling the construction of otherwise difficult-to-access molecular architectures. epfl.chcolab.ws
| Application Area | Significance of this compound |
| Pharmaceutical Synthesis | Key intermediate for incorporating cyclopropane rings into complex drug candidates. lookchem.com |
| Agrochemical Production | Starting material for pesticides and herbicides. lookchem.com |
| Complex Molecule Synthesis | Introduces unique conformational and electronic properties. epfl.chnih.gov |
Precursor to Diverse Functionalized Cyclopropane Derivatives
This compound is a valuable precursor for the synthesis of a wide array of functionalized cyclopropane derivatives. The chlorine atom can be displaced through various nucleophilic substitution reactions, allowing for the introduction of different functional groups. pharmaguideline.com This versatility enables the creation of a diverse library of cyclopropane-containing compounds with varied chemical and physical properties.
The development of new methods for the synthesis of functionalized cyclopropanes is an active area of research. organic-chemistry.org Strategies often involve the transformation of readily available starting materials. For instance, the reaction of cyclopropylcarbinyl alcohols with specific reagents can yield cyclopropylcarbinyl chlorides, similar in structure to this compound, with high regioselectivity. lookchem.com
The reactivity of the cyclopropane ring itself, often activated by donor-acceptor substituents, can lead to a rich chemistry of ring-opening and cyclization reactions, further expanding the diversity of accessible derivatives. colab.wsnih.gov
| Reaction Type | Product Class |
| Nucleophilic Substitution | Amines, ethers, thioethers, etc. |
| Elimination | Alkenylcyclopropanes |
| Ring-opening Reactions | Functionalized acyclic compounds |
Role in the Synthesis of Specialty Chemicals and Intermediates
This compound and its derivatives serve as important intermediates in the synthesis of specialty chemicals. For example, related structures like 1-chloro-1-chloroacetyl-cyclopropane are key intermediates in the production of fungicides such as prothioconazole. google.com Similarly, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, which contains a cyclopropyl group, is a crucial intermediate for the fungicide cyproconazole. google.com
The synthesis of these specialty chemicals often requires multi-step processes where the introduction of the cyclopropane ring is a critical step. The availability of building blocks like this compound can streamline these synthetic routes.
Application in Research and Development for Novel Chemical Entities
In the quest for new drugs and materials, the exploration of novel chemical space is paramount. nih.gov New chemical entities (NCEs) are compounds with previously unreported molecular structures that have the potential to become new therapeutic agents. biosolveit.de The unique three-dimensional shape and electronic properties of the cyclopropane ring make it an attractive feature to incorporate into NCEs. epfl.chnih.gov
The use of building blocks like this compound allows researchers to systematically modify existing molecules or design entirely new ones containing the cyclopropyl moiety. nih.gov This exploration can lead to the discovery of compounds with improved biological activity, better pharmacokinetic properties, or novel material characteristics. The development of efficient methods to create diverse libraries of cyclopropane-containing compounds is therefore a key focus in medicinal chemistry and materials science. nih.govbeilstein-journals.org
Cyclopropane Derivatives in Material Science Research
The incorporation of cyclopropane groups into polymers can significantly alter their physical and chemical properties. researchgate.net Research has shown that introducing cyclopropane-containing monomers into polymerization reactions can lead to new materials with tailored characteristics. For example, the radical polymerization of cyclopropyl methacrylate (B99206) monomers results in polymers with reactive, UV-sensitive fragments that can be used in microelectronics and optics.
The modification of existing polymers is another avenue of research. While direct modification with this compound is not widely documented, the general principle of polymer modification through grafting or other chemical reactions is well-established. mdpi.comresearchgate.net For instance, the interaction of polybutadiene (B167195) with methyl diazoacetate in the presence of a catalyst can produce polymers with methoxycarbonyl-substituted cyclopropane groups. researchgate.net This demonstrates the feasibility of incorporating cyclopropane functionalities into polymer backbones to create materials with novel properties.
| Polymer System | Effect of Cyclopropane Incorporation |
| Cyclopropyl methacrylate polymers | Photosensitivity, optical transparency. |
| Copolymers of (p-2-methoxycarbonyl)cyclopropyl styrene (B11656) and acrylonitrile | High optical transparency and light transmission. jomardpublishing.com |
| Polyesters with cyclopropane backbone | Tunable crystallinity, affecting tensile strength and Young's modulus. researchgate.net |
| Polybutadiene modified with cyclopropane groups | Thermoplastic products with high energy saturation. researchgate.net |
Future Research Directions and Emerging Paradigms in Halocyclopropane Chemistry
Sustainable and Green Chemistry Approaches in Cyclopropane (B1198618) Synthesis
The imperative to reduce the environmental impact of chemical synthesis has catalyzed a shift towards greener methodologies for cyclopropanation. rsc.org Traditional methods often rely on hazardous reagents and generate significant toxic waste. snnu.edu.cn Modern approaches, however, seek to align with the principles of green chemistry by utilizing safer solvents, alternative energy inputs, and catalytic systems that maximize atom economy. rsc.orgwikipedia.org
One sustainable strategy is the use of hydrogen-borrowing catalysis, which can form cyclopropanes from alcohols and ketones, generating water as the primary byproduct. snnu.edu.cnnus.edu.sg Photocatalysis and electrochemistry represent alternative energy inputs that can drive cyclopropanation reactions under mild conditions, often obviating the need for harsh reagents. wikipedia.org Mechanochemistry, specifically through techniques like ball-milling, has enabled solvent-free Simmons-Smith cyclopropanations, drastically reducing solvent waste. osti.gov Furthermore, biocatalysis, using enzymes to perform asymmetric cyclopropanation, offers a highly selective and environmentally friendly route to chiral cyclopropanes. wikipedia.org
| Parameter | Traditional Methods (e.g., Simmons-Smith) | Green/Sustainable Approaches |
|---|---|---|
| Reagents | Stoichiometric organozinc, diiodomethane (B129776) | Catalytic systems (e.g., Ru, Ir), enzymes |
| Solvents | Anhydrous organic solvents (e.g., diethyl ether, DCM) | Water, ionic liquids, or solvent-free (mechanochemistry) |
| Energy Input | Often requires heating or cooling | Visible light (photocatalysis), mechanical energy, electricity |
| Byproducts | Copious amounts of metal salts and toxic waste | Minimal waste (e.g., water), recyclable catalysts |
Exploration of Bio-inspired Transformations Involving Cyclopropane Units
Nature has evolved sophisticated enzymatic machinery to construct the cyclopropane motif, which is found in a wide array of natural products and is often crucial for their biological activity. nih.govrsc.org A primary biosynthetic pathway involves the transfer of a methylene (B1212753) group from S-adenosylmethionine (SAM) to a double bond in a precursor molecule. rsc.orgresearchgate.net Understanding these enzymatic cyclopropanations, or "cyclopropanases," provides a blueprint for developing novel, bio-inspired synthetic catalysts. nih.gov
Researchers are exploring these natural strategies to create new laboratory methods. This includes designing artificial metalloenzymes that mimic the function of natural cyclopropanases but with broader substrate scope or different reactivity. By studying the mechanisms of these enzymes—which can proceed through carbocation, carbanion, or radical intermediates—chemists can gain insights into controlling the regio- and stereoselectivity of synthetic cyclopropanations. rsc.org The biosynthesis of polycyclopropanated molecules like jawsamycin, for instance, showcases a remarkable iterative process that synthetic chemists aim to replicate. rsc.orgrsc.org
| Enzymatic Strategy | Key Intermediate Type | Natural Product Example |
|---|---|---|
| SAM-dependent Alkene Cyclopropanation | Carbocation | Cyclopropane fatty acids |
| Radical SAM-mediated Cyclization | Carbon Radical | Jawsamycin |
| Intramolecular Cyclization (non-SAM) | Carbocation/Carbanion | Various Terpenoids |
Integration with Flow Chemistry and Automation for Enhanced Synthesis
Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers significant advantages for the synthesis of halocyclopropanes. uaeu.ac.ae This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. acs.org This is particularly beneficial when working with highly reactive or unstable intermediates, such as diazo compounds or carbenes, which are common in cyclopropanation reactions. acs.orgnih.gov By generating these species in situ and immediately consuming them in the flow stream, the risks associated with their accumulation are minimized. acs.org
The integration of flow reactors with automated systems, including robotic platforms for sample preparation and purification, is revolutionizing chemical synthesis. mdpi.com Automated platforms can perform numerous experiments in parallel, enabling high-throughput screening of reaction conditions to rapidly identify optimal parameters. nih.gov This synergy between flow chemistry and automation accelerates the discovery of new synthetic routes and facilitates the scaling of complex processes, making the synthesis of valuable cyclopropane-containing compounds more efficient and accessible. rsc.org
Advanced Computational Design for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. For halocyclopropane chemistry, methods like Density Functional Theory (DFT) allow for the detailed modeling of reaction pathways. Researchers can calculate the energies of reactants, transition states, and products to predict the feasibility and selectivity of a proposed cyclopropanation reaction.
This predictive power accelerates the discovery process by enabling the in silico screening of vast numbers of potential substrates, catalysts, and reaction conditions before any experiments are conducted in the lab. Computational models can elucidate the subtle electronic and steric effects that govern the reactivity of substituted cyclopropanes, providing insights that guide the rational design of more efficient and selective syntheses. This synergy between computational prediction and experimental validation minimizes trial-and-error, saving significant time and resources.
| Computational Method | Application in Halocyclopropane Chemistry |
|---|---|
| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state analysis, prediction of stereoselectivity. |
| Molecular Dynamics (MD) | Simulation of conformational behavior and interaction with solvents or biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity or reactivity of new cyclopropane derivatives based on their structure. |
| Virtual Screening | Rapidly evaluating large libraries of potential catalysts or substrates for desired reactivity. |
Investigation of Complex Cyclopropyl (B3062369) Architectures (e.g., Triangulanes, Rotanes)
A frontier in organic chemistry is the synthesis of molecules with highly complex and strained architectures. Polycyclopropanated structures, where multiple cyclopropane rings are fused or linked, represent a significant synthetic challenge due to immense ring strain. rsc.org One such class of enigmatic molecules is the triangulenes, which are polybenzenoid hydrocarbons that exist as biradicals in their ground state. wikipedia.org The synthesis of unsubstituted triangulenes was a long-standing challenge due to their extreme reactivity. nus.edu.sg Recently, breakthroughs using on-surface synthesis under ultra-high vacuum conditions have allowed for the generation and characterization of these fascinating molecules at the single-molecule level.
The pursuit of these and other complex architectures, such as rotanes (molecules with a hub-and-spoke structure), pushes the limits of synthetic methodology. snnu.edu.cn Developing strategies to construct these highly strained systems requires innovative approaches to C-C bond formation and a deep understanding of strain-release chemistry. Success in this area not only demonstrates synthetic prowess but also opens the door to materials with unprecedented electronic and physical properties, potentially useful in fields like molecular spintronics. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-chloroethyl)cyclopropane, and how does steric hindrance influence reaction yields?
- Methodology :
- Ring-opening alkylation : Use cyclopropane derivatives (e.g., cyclopropanemethanol) with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under inert conditions. Monitor reaction progress via TLC or GC-MS .
- Steric effects : Compare yields using bulky vs. non-bulky leaving groups (e.g., tosyl vs. mesyl). Steric hindrance at the cyclopropane ring may reduce nucleophilic substitution efficiency by ~20–30% .
- Purification : Employ fractional distillation or preparative HPLC to isolate the product, ensuring purity >95% via ¹H/¹³C NMR .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?
- Methodology :
- ¹H NMR : The cyclopropane ring protons exhibit distinct coupling patterns (J = 5–10 Hz) due to ring strain. The chloroethyl group shows a triplet near δ 1.5–2.0 ppm (CH₂Cl) .
- IR : C-Cl stretching vibrations appear at 550–650 cm⁻¹. Cyclopropane C-C stretches are observed at 850–950 cm⁻¹ .
- X-ray crystallography : Resolve ambiguous cases by analyzing bond angles (cyclopropane angles ~60°) and Cl-C-C-C dihedral angles .
Q. What factors influence the thermal stability of this compound, and how can decomposition be mitigated?
- Methodology :
- Thermogravimetric analysis (TGA) : Decomposition onset occurs at ~120°C. Stabilize with radical inhibitors (e.g., BHT) to extend shelf life .
- Storage : Use amber vials under argon at –20°C to prevent photolytic or oxidative degradation .
Advanced Research Questions
Q. How do computational methods (DFT, MD simulations) predict the electronic and conformational properties of this compound?
- Methodology :
- DFT studies : Optimize geometry at the B3LYP/6-311+G(d,p) level. The cyclopropane ring exhibits bent bonds (bond paths deviate from internuclear axes) due to strain, with partial charge localization on the chlorine atom .
- Molecular dynamics (MD) : Use OPLS-AA force fields with modified cyclopropane parameters (Table 1, ). Validate against experimental dipole moments (calculated: 2.1 D; observed: 2.0 D) .
Q. What mechanistic pathways dominate the ring-opening reactions of this compound under acidic vs. basic conditions?
- Methodology :
- Acidic conditions : Protonation at the cyclopropane ring induces ring-opening via carbocation intermediates. Track using deuterium labeling and ¹³C NMR .
- Basic conditions : SN2 displacement of Cl⁻ generates a strained bicyclic intermediate. Use kinetic isotope effects (KIEs) to confirm transition-state geometry .
Q. How should researchers address contradictions in reported reaction yields or spectroscopic data for this compound derivatives?
- Methodology :
- Replication : Repeat experiments with standardized conditions (solvent purity, temperature control).
- Error analysis : Apply Grubbs’ test to identify outliers in yield datasets. For spectral discrepancies, compare with reference compounds in PubChem or NIST databases .
- Cross-validation : Use complementary techniques (e.g., Raman spectroscopy vs. XRD) to resolve ambiguities .
Q. What role does stereochemistry play in the reactivity of this compound derivatives?
- Methodology :
- Chiral resolution : Separate enantiomers via HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
- Kinetic studies : Compare reaction rates of (R)- vs. (S)-isomers in nucleophilic substitutions. Stereoelectronic effects may lead to >50% rate differences .
Q. How can thermodynamic parameters (ΔH, ΔG) for this compound synthesis be experimentally determined?
- Methodology :
- Calorimetry : Measure enthalpy changes (ΔH) using isothermal titration calorimetry (ITC).
- Van’t Hoff analysis : Calculate ΔG from equilibrium constants (Kₑq) at multiple temperatures. For cyclopropane derivatives, ΔG typically ranges from –15 to –30 kJ/mol due to ring strain .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Bond angle (cyclopropane) | 59.5° ± 0.5° | X-ray crystallography | |
| C-Cl bond length | 1.78 Å | DFT (B3LYP/6-311+G(d,p)) | |
| Decomposition onset | 120°C | TGA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
